
5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula C7H11N3O It features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it part of the oxadiazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole oxides.
Reduction: Formation of cyclopentyl-substituted hydrazines.
Substitution: Formation of substituted oxadiazoles with different functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticonvulsant and Neuroprotective Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticonvulsant activity. For instance, compounds with oxadiazole scaffolds have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's. The presence of the oxadiazole ring enhances binding affinity and contributes to neuroprotective effects against oxidative stress .
Cholinesterase Inhibition
Studies have demonstrated that 5-cyclopentyl-1,3,4-oxadiazol-2-amine and its derivatives can act as dual inhibitors of cholinesterases. This property is crucial for developing treatments for conditions like myasthenia gravis and dementia. The structure-activity relationship (SAR) studies revealed that modifications on the oxadiazole ring significantly affect the inhibitory potency against these enzymes .
Anti-inflammatory and Analgesic Applications
The oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies highlight that specific substitutions on the oxadiazole core can lead to compounds with potent analgesic effects. These findings suggest potential therapeutic applications in treating pain and inflammation-related disorders .
Antiviral Activity
Recent investigations have explored the antiviral properties of oxadiazole derivatives against Hepatitis C virus (HCV). A study reported that certain 1,3,4-oxadiazole compounds demonstrated significant inhibitory activity against HCV replication in vitro. The effectiveness of these compounds was linked to their structural features, indicating a promising avenue for developing new antiviral agents .
Gastrointestinal Disorders
The G-protein bile acid receptor 1 (GPBAR1) has emerged as a target for treating metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis. Compounds based on the oxadiazole scaffold have been synthesized and evaluated for their ability to selectively activate GPBAR1. These findings suggest that this compound could play a role in drug development aimed at metabolic and inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves cyclization reactions of hydrazides with various carbonyl compounds or isocyanates. Recent advancements in synthetic approaches have improved yields and broadened the scope of accessible derivatives. For example, palladium-catalyzed reactions have been utilized to create novel unsymmetrical oxadiazoles with enhanced pharmacological profiles .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazol-2-amine
- 5-Methyl-1,3,4-oxadiazol-2-amine
- 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-Cyclopentyl-1,3,4-oxadiazol-2-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it different from other oxadiazole derivatives, potentially leading to unique biological activities and applications .
Actividad Biológica
5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxadiazole ring, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 153.18 g/mol. The compound's cyclopentyl group enhances its lipophilicity and may influence its pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of antiviral and anticancer properties.
Antiviral Activity
One notable area of study involves the compound's potential as an inhibitor of the Hepatitis C virus (HCV). In a series of structure-activity relationship (SAR) investigations, compounds similar to this compound demonstrated significant antiviral activity against HCV genotype 1b replicons. For instance:
Compound | EC50 (µM) | Remarks |
---|---|---|
Compound 10d | 0.039 | Most potent in the series |
Compound 5d | 7.60 | Moderate activity |
These studies suggest that the size and flexibility of substituents on the oxadiazole scaffold significantly affect antiviral potency .
Anticancer Activity
In addition to its antiviral properties, this compound has been evaluated for anticancer activity. In vitro studies have shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 0.65 | Induces apoptosis |
U-937 (monocytic leukemia) | 2.41 | Induces apoptosis |
These findings indicate that the compound may act as a potent inducer of apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in viral replication and cancer cell survival pathways. For example:
- HCV Inhibition : The compound may inhibit viral replication by interfering with key enzymes or receptors necessary for HCV lifecycle.
- Cancer Cell Apoptosis : It appears to induce apoptosis through mitochondrial pathways and caspase activation in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives, including this compound. For instance:
- Study on Antiviral Activity : A study published in RSC Advances highlighted the development of a series of oxadiazole-based HCV inhibitors where structural modifications led to enhanced potency against HCV .
- Anticancer Studies : Research published in MDPI detailed the cytotoxic effects of various oxadiazole derivatives against leukemia cell lines, revealing that specific substitutions could enhance biological efficacy .
Propiedades
IUPAC Name |
5-cyclopentyl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMAKUGJTOHVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602693 | |
Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90221-15-1 | |
Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.